Cas no 56268-44-1 (1-Naphthalenecarbonyl chloride, 8-bromo-)

1-Naphthalenecarbonyl chloride, 8-bromo-, is a brominated naphthalene derivative commonly employed as a versatile intermediate in organic synthesis. The presence of both a reactive acyl chloride group and a bromine substituent at the 8-position enhances its utility in selective functionalization reactions, such as nucleophilic substitutions and cross-coupling processes. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex aromatic frameworks. Its high reactivity allows for efficient derivatization under controlled conditions, making it a preferred choice for introducing naphthalene-based motifs into target molecules. Proper handling under inert conditions is recommended due to its moisture sensitivity.
1-Naphthalenecarbonyl chloride, 8-bromo- structure
56268-44-1 structure
Product Name:1-Naphthalenecarbonyl chloride, 8-bromo-
CAS No:56268-44-1
MF:C11H6BrClO
MW:269.521741390228
CID:1597912
PubChem ID:13067254
Update Time:2025-05-22

1-Naphthalenecarbonyl chloride, 8-bromo- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenecarbonyl chloride, 8-bromo-
    • 8-bromo-1-Naphthalenecarbonyl chloride
    • 8-bromo-1-naphthoyl chloride
    • 8-Bromonaphthalene-1-carbonyl chloride
    • DB-318397
    • SCHEMBL2324263
    • SFDYRZUJXKXXRU-UHFFFAOYSA-N
    • 56268-44-1
    • MDL: MFCD16249708
    • Inchi: 1S/C11H6BrClO/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H
    • InChI Key: SFDYRZUJXKXXRU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=CC=CC(C(=O)Cl)=C21

Computed Properties

  • Exact Mass: 267.92908
  • Monoisotopic Mass: 267.92906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

1-Naphthalenecarbonyl chloride, 8-bromo- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219000573-250mg
8-Bromonaphthalene-1-carbonyl chloride
56268-44-1 98%
250mg
$741.20 2023-09-01
Alichem
A219000573-500mg
8-Bromonaphthalene-1-carbonyl chloride
56268-44-1 98%
500mg
$1029.00 2023-09-01
Alichem
A219000573-1g
8-Bromonaphthalene-1-carbonyl chloride
56268-44-1 98%
1g
$1836.65 2023-09-01

Additional information on 1-Naphthalenecarbonyl chloride, 8-bromo-

1-Naphthalenecarbonyl Chloride, 8-Bromo-

1-Naphthalenecarbonyl chloride, 8-bromo-, also known by its CAS number CAS No. 56268-44-1, is a significant compound in the field of organic chemistry. This compound is characterized by its naphthalene ring system with a carbonyl chloride group at position 1 and a bromine substituent at position 8. The presence of these functional groups makes it highly versatile and valuable in various chemical reactions and applications.

The structure of 1-Naphthalenecarbonyl chloride, 8-bromo- is intriguing due to the conjugation between the naphthalene ring and the carbonyl group. This conjugation not only enhances the stability of the molecule but also imparts unique electronic properties that are exploited in synthetic chemistry. The bromine substituent at position 8 adds another layer of functionality, enabling selective reactivity in certain reaction conditions.

Recent studies have highlighted the potential of CAS No. 56268-44-1 in drug discovery and materials science. Researchers have demonstrated that this compound can serve as an intermediate in the synthesis of complex organic molecules, particularly those with naphthyl moieties. Its ability to undergo nucleophilic acyl substitution reactions has made it a valuable reagent in peptide synthesis and other bioconjugation processes.

In addition to its role in organic synthesis, 1-Naphthalenecarbonyl chloride, 8-bromo- has shown promise in catalytic applications. Its electronic properties make it a potential candidate for use in transition metal-catalyzed reactions, where it can act as a directing group or facilitate specific reaction pathways. This has led to increased interest in exploring its applications in asymmetric catalysis and enantioselective synthesis.

The synthesis of CAS No. 56268-44-1 typically involves Friedel-Crafts acylation of bromonaphthalene derivatives followed by chlorination under controlled conditions. The reaction conditions are critical to ensure high yields and purity of the final product. Recent advancements in catalytic methods have further optimized these synthetic routes, making them more efficient and environmentally friendly.

In terms of physical properties, 1-Naphthalenecarbonyl chloride, 8-bromo- is a crystalline solid with a melting point around 70°C and a boiling point above 300°C under standard pressure. Its solubility in common organic solvents such as dichloromethane and THF is moderate, which facilitates its handling and use in various chemical processes.

The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl chloride group. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form corresponding amides, esters, or thioesters. The bromine substituent at position 8 can also participate in substitution reactions under specific conditions, adding another dimension to its reactivity.

From an environmental standpoint, understanding the degradation pathways of CAS No. 56268-44-1 is crucial for its safe handling and disposal. Recent studies have shown that this compound undergoes hydrolysis under alkaline conditions to form the corresponding carboxylic acid derivative, which is less hazardous and more biodegradable.

In conclusion, 1-Naphthalenecarbonyl chloride, 8-bromo-, with its unique structure and versatile reactivity, continues to be an important compound in organic synthesis and materials science. Its applications span across drug discovery, catalysis, and advanced materials development, making it a subject of ongoing research interest.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd